molecular formula C7H17ClN2 B11718311 (3S)-3-ethyl-1-methylpiperazine hydrochloride

(3S)-3-ethyl-1-methylpiperazine hydrochloride

Cat. No.: B11718311
M. Wt: 164.67 g/mol
InChI Key: MFVIIFUXRASKAW-FJXQXJEOSA-N
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Description

(3S)-3-ethyl-1-methylpiperazine hydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of an ethyl group at the third position and a methyl group at the first position of the piperazine ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-ethyl-1-methylpiperazine hydrochloride can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-ethyl-1-methylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

(3S)-3-ethyl-1-methylpiperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-ethyl-1-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-3-ethyl-1-methylpiperazine hydrochloride include other piperazine derivatives such as:

  • (3S)-3-methylpiperazine
  • (3S)-3-ethylpiperazine
  • 1-methylpiperazine

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an ethyl and a methyl group on the piperazine ring can result in unique interactions with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

(3S)-3-ethyl-1-methylpiperazine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-3-7-6-9(2)5-4-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1

InChI Key

MFVIIFUXRASKAW-FJXQXJEOSA-N

Isomeric SMILES

CC[C@H]1CN(CCN1)C.Cl

Canonical SMILES

CCC1CN(CCN1)C.Cl

Origin of Product

United States

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